molecular formula C6HBr2F3 B11838224 1,4-Dibromo-2,3,5-trifluorobenzene

1,4-Dibromo-2,3,5-trifluorobenzene

Cat. No.: B11838224
M. Wt: 289.87 g/mol
InChI Key: DNULHDDIABQFMD-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3,5-trifluorobenzene is an organic compound with the molecular formula C6HBr2F3 It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and three hydrogen atoms are replaced by fluorine atoms

Preparation Methods

The synthesis of 1,4-Dibromo-2,3,5-trifluorobenzene typically involves halogenation reactions. One common method is the bromination of 2,3,5-trifluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range that ensures the selective bromination at the desired positions on the benzene ring.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

1,4-Dibromo-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.

Scientific Research Applications

1,4-Dibromo-2,3,5-trifluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1,4-Dibromo-2,3,5-trifluorobenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

1,4-Dibromo-2,3,5-trifluorobenzene can be compared with other similar compounds, such as:

    1,5-Dibromo-2,3,4-trifluorobenzene: This compound has a similar structure but with different positions of the bromine and fluorine atoms, leading to different chemical properties and reactivity.

    1-Bromo-2,4,5-trifluorobenzene:

    1,2-Dibromo-4,5-difluorobenzene: Another similar compound with different substitution patterns, leading to unique chemical behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6HBr2F3

Molecular Weight

289.87 g/mol

IUPAC Name

1,4-dibromo-2,3,5-trifluorobenzene

InChI

InChI=1S/C6HBr2F3/c7-2-1-3(9)4(8)6(11)5(2)10/h1H

InChI Key

DNULHDDIABQFMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)F

Origin of Product

United States

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